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Abstract
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-leucine

monohydrate (BOC-D-Leucine monohydrate), a critical chiral building block in modern

organic synthesis. The document details its chemical structure, stereochemical configuration,

and key physicochemical properties. Furthermore, it outlines its significant applications,

particularly in peptide synthesis and the development of therapeutic agents. Detailed

experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)

are provided to aid researchers in its identification and quality assessment.

Introduction
BOC-D-Leucine monohydrate is a derivative of the unnatural D-isomer of the amino acid

leucine.[1] The defining features of this compound are the tert-butoxycarbonyl (BOC) protecting

group attached to the alpha-amino nitrogen and the presence of a single water molecule within

its crystalline structure.[2] The BOC group is an acid-labile protecting group, which is invaluable

in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[3] Its

stability under neutral or basic conditions, coupled with its ease of removal under mild acidic
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conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for preventing unwanted side

reactions at the amino terminus during peptide chain elongation.[3][4]

The D-configuration of the leucine moiety introduces a specific chirality, making BOC-D-

Leucine a crucial component for synthesizing peptides with modified structures and functions.

[5] Non-natural amino acids like D-leucine are incorporated into peptide-based therapeutics to

enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic

profiles.[6]

Structure and Stereochemistry
Chemical Structure
BOC-D-Leucine monohydrate is composed of three key components: the D-leucine

backbone, the N-terminal BOC protecting group, and a water molecule of hydration.

D-Leucine Core: The core of the molecule is the amino acid leucine, which features an

isobutyl side chain. The "D" designation refers to the stereochemical configuration at the

alpha-carbon (α-carbon).

BOC Protecting Group: The tert-butoxycarbonyl group, (CH₃)₃C-O-C(=O)-, is attached to the

nitrogen atom of the amino group. This bulky group sterically hinders the nitrogen, preventing

it from participating in nucleophilic reactions until it is intentionally removed.

Water of Hydration: The monohydrate form indicates that one molecule of water is

incorporated into the crystal lattice for each molecule of the BOC-amino acid.

The systematic IUPAC name for the anhydrous form is (2R)-2-{[(tert-Butoxy)carbonyl]amino}-4-

methylpentanoic acid.

Stereochemistry
The stereochemistry of BOC-D-Leucine monohydrate is centered at the α-carbon. The "D"

configuration specifies that, when viewed with the carboxyl group at the top and the side chain

at the bottom in a Fischer projection, the amino group is on the right side. In the Cahn-Ingold-

Prelog (CIP) priority system, this corresponds to an (R) configuration at the α-carbon.[2] This

specific stereochemistry is critical, as the biological activity of peptides is highly dependent on

the chirality of their constituent amino acids.
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Caption: Logical structure of BOC-D-Leucine Monohydrate.

Physicochemical Properties
A summary of the key physicochemical properties of BOC-D-Leucine monohydrate is

presented in the table below. These properties are essential for its handling, storage, and

application in chemical reactions.

Property Value References

CAS Number 16937-99-8 [2][5][6]

Molecular Formula C₁₁H₂₁NO₄·H₂O [2]

Molecular Weight 249.31 g/mol [2]

Appearance White crystalline powder [2][6]

Melting Point 80 - 90 °C [2]

Optical Rotation [α]D²⁰ +24 ± 2° (c=2 in Acetic Acid) [2]

Solubility

Soluble in dimethyl sulfoxide

(DMSO), methanol, ethanol;

sparingly soluble in acetic acid;

insoluble in dichloromethane

and ethyl acetate. Low

solubility in water.

[5][6][7]

Storage Temperature
0 - 8 °C, sealed in a dry, dark

place.
[2]

Applications in Research and Drug Development
BOC-D-Leucine monohydrate is a vital intermediate in the synthesis of a wide range of

pharmaceutical compounds.[6] Its primary application is in peptide synthesis, where it serves

as a building block for creating peptides with enhanced therapeutic properties.[8]

Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide

synthesis.[4] The incorporation of D-amino acids can significantly increase the metabolic
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stability of peptide drugs by making them resistant to proteases, which typically recognize

only L-amino acids. This leads to a longer in-vivo half-life.

Pharmaceutical Intermediates: BOC-D-Leucine is a key side chain for the synthesis of the

antiviral drug atazanavir, which is used to treat HIV/AIDS.[6] It is also a precursor in the

synthesis of other therapeutic agents, including anti-cancer, anti-inflammatory, and anti-

hepatitis C virus drugs.[6]

Asymmetric Synthesis: It is also utilized as a catalyst or chiral auxiliary in various asymmetric

reactions.[6]

Experimental Protocols for Characterization
Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity

of BOC-D-Leucine monohydrate. Below are detailed protocols for its analysis using common

spectroscopic techniques.

BOC-D-Leucine Monohydrate Sample

Characterization Workflow Data Output

Sample

1H NMR Spectroscopy

FTIR Spectroscopy

Mass Spectrometry

Structural Confirmation
(Proton Environment)

Functional Group ID
(C=O, N-H, O-H)

Molecular Weight
& Fragmentation

Click to download full resolution via product page

Caption: Analytical workflow for compound characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the molecular structure by identifying the chemical environment of

all protons in the molecule.
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Objective: To verify the presence of the BOC group, the leucine side chain, and the α-proton,

and to assess the sample's purity.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of BOC-D-Leucine monohydrate in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Integrate all signals to determine the relative number of protons.

Expected Chemical Shifts (δ) in CDCl₃:

~0.95 ppm: Doublet, 6H. Corresponds to the two methyl groups (-CH(CH₃)₂) of the

isobutyl side chain.

~1.45 ppm: Singlet, 9H. This is the characteristic signal for the nine equivalent protons of

the tert-butyl group of the BOC protector.

~1.60-1.80 ppm: Multiplet, 3H. Corresponds to the -CH₂- and -CH- protons of the isobutyl

side chain.

~4.30 ppm: Multiplet, 1H. The proton attached to the chiral α-carbon (-CH(NH)-).

~5.00 ppm: Broad singlet or doublet, 1H. The N-H proton of the carbamate.

~10.0-12.0 ppm: Broad singlet, 1H. The acidic proton of the carboxylic acid group (-

COOH). The signal for the water of hydration may also appear in this region or as a

broader signal elsewhere, depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Objective: To confirm the presence of the carboxylic acid, carbamate (BOC group), and N-H

functionalities.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid BOC-D-Leucine monohydrate powder directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Expected Characteristic Absorption Bands (wavenumbers, cm⁻¹):

~3350 cm⁻¹: N-H stretching vibration of the carbamate.

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups (isobutyl and tert-butyl).

~1710 cm⁻¹: C=O stretching of the carboxylic acid.

~1690-1700 cm⁻¹: C=O stretching of the carbamate (BOC group).[9]

~1365 and 1390 cm⁻¹: Characteristic bands for the C-(CH₃)₃ group.[9]

Broad band ~2500-3300 cm⁻¹: O-H stretching of the hydrogen-bonded carboxylic acid and

the water of hydration.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and to study the fragmentation

pattern of the molecule, further confirming its structure.

Objective: To confirm the molecular weight of the anhydrous compound and observe

characteristic fragmentation patterns.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like

methanol or acetonitrile/water.

Infuse the solution directly into the ESI source or inject it via an HPLC system.

Data Acquisition:

Acquire spectra in both positive and negative ion modes.

Positive Ion Mode (ESI+): Look for the protonated molecule [M+H]⁺ and other adducts like

[M+Na]⁺.

Negative Ion Mode (ESI-): Look for the deprotonated molecule [M-H]⁻.

Expected Results:

Molecular Ion: The anhydrous molecular weight is 231.29 g/mol . In positive ion mode, a

prominent peak at m/z 232.2 [M+H]⁺ is expected.[6] In negative ion mode, a peak at m/z

230.3 [M-H]⁻ should be observed.

Fragmentation: A common fragmentation pathway for BOC-protected amino acids is the

loss of the BOC group or parts of it. Characteristic fragment ions may include:

Loss of tert-butyl group (-57 Da): [M+H - 57]⁺

Loss of isobutylene (-56 Da) via McLafferty rearrangement.

Loss of CO₂ (-44 Da) from the BOC group or the carboxylic acid.
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Loss of the entire BOC group (-101 Da): [M+H - 101]⁺, corresponding to the protonated

D-leucine.

Conclusion
BOC-D-Leucine monohydrate is a fundamentally important molecule for chemists and

pharmaceutical scientists. Its well-defined structure and stereochemistry, combined with the

versatile reactivity afforded by the BOC protecting group, make it an indispensable tool for the

synthesis of complex, chirally pure molecules. A thorough understanding of its properties and

the application of the analytical protocols described herein are crucial for ensuring the quality

and success of research and development endeavors that utilize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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